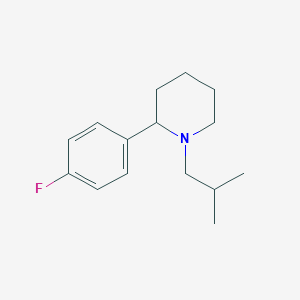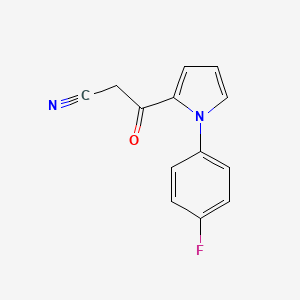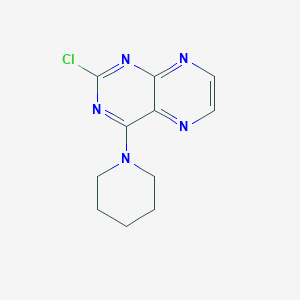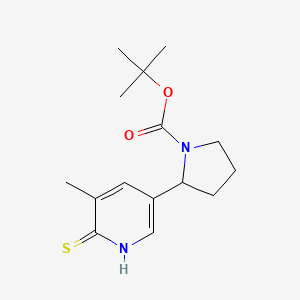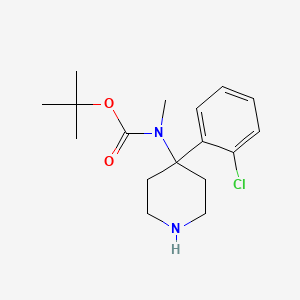
2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol is a synthetic organic compound that features a pyrazole ring substituted with an amino group and a trimethoxyphenyl group
Méthodes De Préparation
The synthesis of 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 3,4,5-trimethoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the amino and ethanol groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Applications De Recherche Scientifique
2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization and other cellular targets.
Biological Studies: It is used in studies involving enzyme inhibition, particularly targeting enzymes like thioredoxin reductase and histone lysine-specific demethylase.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical syntheses.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with molecular targets such as tubulin, leading to the inhibition of microtubule formation. This disruption of microtubules can result in cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit other enzymes and proteins, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
4-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-2-ol: This compound shares the trimethoxyphenyl group and has similar biological activities.
2-Amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile: Another compound with the trimethoxyphenyl group, used in various biological studies.
The uniqueness of 2-(4-Amino-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-1-yl)ethanol lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19N3O4 |
|---|---|
Poids moléculaire |
293.32 g/mol |
Nom IUPAC |
2-[4-amino-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C14H19N3O4/c1-19-11-6-9(7-12(20-2)14(11)21-3)13-10(15)8-16-17(13)4-5-18/h6-8,18H,4-5,15H2,1-3H3 |
Clé InChI |
VDPQZYPRPQEOQT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


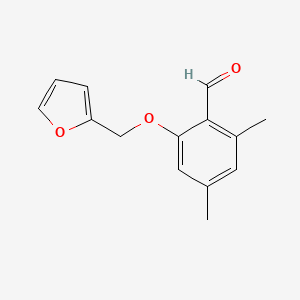
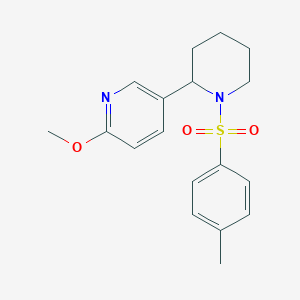
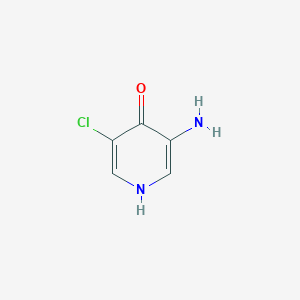
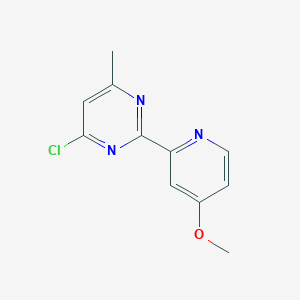
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)

